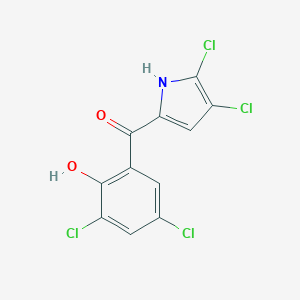

Pyrrolomycin C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone has been reported in Streptomyces, Streptomyces fumanus, and Streptomyces vitaminophilus with data available.

from Streptomyces strain SF-2080; structure given in first source

Historical Discovery and Structural Elucidation of Pyrrolomycin C

Pyrrolomycin C was first reported in 1983 as a new member of the pyrrolomycin family of antibiotics, discovered alongside pyrrolomycins D and E. It was isolated from the fermentation broth of the actinobacterium Actinosporangium vitaminophilum SF-2080 (later reclassified as Streptomyces species) [1] [2].

A key structural feature of pyrrolomycins is a chlorinated pyrrole nucleus linked to a dichlorophenol moiety. In this compound, this linkage is direct, without a carbonyl function, which differentiates it from some other family members and influences its biological activity [1] [2].

Original Isolation and Purification Methodology

The following workflow reconstructs the core isolation and purification process for this compound based on the original publication.

Key Experimental Details:

- Producing Organism:

Actinosporangium vitaminophilumSF-2080 [1] [2]. - Critical Purification Step: Chromatography on a basic alumina column. The use of a basic stationary phase was crucial for separating these acidic compounds based on their slight differences in polarity and pKa [1] [2].

- Objective: The specific aim of this chromatographic process was to separate this compound from the co-produced pyrrolomycins D and E, which have different structural linkages and polarities [1].

Biosynthetic Gene Cluster and Modern Insights

Subsequent genetic studies have identified and cloned the pyrrolomycin biosynthetic gene cluster (BGC). The BGC from Actinosporangium vitaminophilum ATCC 31673 spans approximately 56 kb and contains about 35 open reading frames (ORFs) [3].

Key Genetic Components: The cluster shows similarity to the BGC for pyoluteorin, a structurally related antibiotic. It contains genes encoding for:

- Polyketide synthase (PKS) [4] [3]

- Halogenases (for chlorination) [4] [3]

- Assimilatory nitrate reductase (potentially involved in the novel nitration mechanism for nitro-containing pyrrolomycins) [3]

Confirmation of the BGC's identity was achieved by cloning a similar cluster from the transformable producer Streptomyces sp. UC 11065 and demonstrating that the disruption of two genes within this cluster abolished pyrrolomycin production [3].

Antibacterial Activity Profile of this compound

This compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria, unlike Pyrrolomycin D, which has a broader spectrum that includes Gram-negative bacteria and fungi [1] [5].

The table below summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive pathogens, compared to other natural pyrrolomycins. Please note that data for some compounds against certain strains was not available (N/A) in the provided literature.

| Pathogen | This compound (µM) | Pyrrolomycin D (µM) | Pyrrolomycin E (µM) | Dioxapyrrolomycin (µM) |

|---|---|---|---|---|

| Staphylococcus aureus 209P JC-1 | 0.61 | ≤ 0.069 | 5.07 | 0.077~0.64 |

| Streptococcus faecalis | N/A | N/A | N/A | N/A |

| Bacillus anthracis | N/A | N/A | N/A | N/A |

Table: Comparative in vitro MIC values of this compound and related compounds against Gram-positive bacteria. Data adapted from [5].

Mechanism of Action and Recent Synthetic Advances

Protonophore Activity: Recent evidence indicates that pyrrolomycins, including this compound, function as protonophores. They disrupt the bacterial membrane potential by transporting protons across the lipid bilayer, which decouples oxidative phosphorylation and leads to cell death [6] [7]. This mechanism is shared with other chloropyrrole-containing natural products that feature a 4-acylphenol pharmacophore [8].

Multifaceted Effects: A 2024 study corroborates this, showing that pyrrolomycins cause membrane depolarization and also induce broader macromolecular alterations in Staphylococcus spp., including changes to wall teichoic acids, membrane fluidity, and protein function [7].

Modern Synthesis: To overcome the high cytotoxicity of natural polyhalogenated pyrrolomycins, recent research focuses on synthetic analogs. A key strategy involves replacing chlorine atoms with nitro groups on the pyrrole nucleus. This modification has yielded new nitro-pyrrolomycins with improved antibacterial profiles and significantly reduced cytotoxicity toward normal human epithelial cells [6]. These synthetic approaches often utilize efficient methods like Microwave-Assisted Organic Synthesis (MAOS) [6].

References

- 1. Pyrrolomycins C, D and E, new members of ... [pubmed.ncbi.nlm.nih.gov]

- 2. , D and e, new members of Pyrrolomycins C pyrrolomycins [jstage.jst.go.jp]

- 3. Cloning and characterization of the pyrrolomycin gene... biosynthetic [pubmed.ncbi.nlm.nih.gov]

- 4. BGC0000132 [mibig.secondarymetabolites.org]

- 5. Pharmaceutical Potential of Synthetic and Natural ... [pmc.ncbi.nlm.nih.gov]

- 6. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial ... [pmc.ncbi.nlm.nih.gov]

- 7. Macromolecular alterations in Staphylococcus spp. [sciencedirect.com]

- 8. Total synthesis and mechanism of action of the antibiotic ... [pubs.rsc.org]

mechanism of action of Pyrrolomycin C as a protonophore

Mechanism of Action as a Protonophore

The diagram below illustrates how Pyrrolomycin C disrupts the proton gradient.

This compound acts as a mobile hydrogen ion carrier within the lipid bilayer [1] [2].

- In bacteria, this depolarizes the cell membrane, suppressing bacterial bioenergetics and leading to death [1] [3].

- In mitochondria, it causes membrane depolarization and stimulates oxygen consumption without ATP production, releasing energy as heat [2].

Key Experimental Evidence and Protocols

The protonophore mechanism was confirmed through several key experiments.

Bacterial Membrane Depolarization

- Methodology: The effect of pyrrolomycins on the bacterial membrane potential was assessed using potentiometric fluorescent probes like 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] in Staphylococcus aureus and an Escherichia coli ΔtolC strain (which lacks a major component of its efflux pump) [1] [4].

- Key Findings: Addition of this compound led to a rapid and concentration-dependent increase in fluorescence, indicating a collapse of the membrane potential. It was found to be an order of magnitude more potent than the classic uncoupler CCCP [1].

Artificial Bilayer Lipid Membrane (BLM) Electrophysiology

- Methodology: Direct evidence of protonophoric activity was obtained using an electrophysiological technique on artificial bilayer lipid membranes [1] [2]. The membrane current was measured under a voltage clamp in the presence of a pH gradient.

- Key Findings: this compound induced proton-selective transmembrane currents. Its activity was maximal at a pH close to its pKa and could be inhibited by phloretin, a known dipole modifier, confirming it functions as a typical anionic protonophore [2].

Mitochondrial Respiration and Membrane Potential

- Methodology: The effects were studied on isolated rat liver mitochondria [2]. Mitochondrial membrane potential was measured with a safranine O fluorescent probe, and oxygen consumption rates were monitored with a Clark-type electrode.

- Key Findings: this compound (submicromolar concentrations) dose-dependently depolarized the mitochondrial membrane and stimulated resting-state (State 4) respiration, a hallmark of uncouplers [2].

Quantitative Data on Activity

The tables below summarize key quantitative findings from the research.

Table 1: Antibacterial Activity (MIC) of this compound [4]

| Bacterial Strain | Culture Condition | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus SH1000 | Standard Medium (CAMHB) | 0.1 |

| Streptococcus pneumoniae | Standard Medium (CAMHB) | 0.1 |

| Escherichia coli (Wild-type) | Standard Medium (CAMHB) | 6 |

| Escherichia coli ΔtolC (Efflux-deficient) | Standard Medium (CAMHB) | 0.0125 |

| Staphylococcus aureus SH1000 | Medium + 0.5% Bovine Serum Albumin (BSA) | 12.5 |

Table 2: Mitochondrial Uncoupling Activity [2]

| Parameter | Effect of this compound | Experimental Context |

|---|---|---|

| Membrane Potential | Concentration-dependent depolarization | Isolated rat liver mitochondria |

| State 4 Respiration | Stimulated in submicromolar range | Isolated rat liver mitochondria |

| Protonophoric Activity | More active than Pyrrolomycin D | In mitochondria and mitoplasts |

| Protonophoric Activity | Less active than Pyrrolomycin D | In submitochondrial particles (SMPs) and planar BLMs |

Additional Biological Activities

Beyond its core protonophore mechanism, this compound exhibits other relevant biological activities.

- Anticancer Cytotoxicity: this compound demonstrates cytotoxic activity against various cancer cell lines, with IC₅₀ values in the submicromolar to low micromolar range [5]. This is an area of active research, with studies exploring its potential to induce apoptosis and degrade anti-apoptotic proteins like Mcl-1 [5] [6].

- Membrane and Cell Wall Disruption: In Staphylococcus species, pyrrolomycins cause broader cellular damage, including alterations to the cell wall (specifically wall teichoic acids), changes in membrane fluidity, and induction of staphyloxanthin production [7].

References

- 1. Are Potent Natural Pyrrolomycins Protonophores [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler [link.springer.com]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, ... [mdpi.com]

- 6. Effects of novel pyrrolomycin MP1 in MYCN amplified ... [bmccancer.biomedcentral.com]

- 7. Macromolecular alterations in Staphylococcus spp. [sciencedirect.com]

Pyrrolomycin C effect on bacterial membrane depolarization

Mechanism of Action and Quantitative Data

The table below summarizes the core bioenergetic effects of Pyrrolomycin C on cellular membranes.

| Aspect | Effect of this compound | Experimental Context |

|---|---|---|

| Primary Mechanism | Protonophore (carries protons across membrane) [1] | Isolated rat liver mitochondria; liposomes |

| Overall Outcome | Uncoupler of Oxidative Phosphorylation [1] [2] | Bacterial and mitochondrial bioenergetics |

| Result on Membrane | Dissipation of Proton Motive Force (PMF) & Membrane Depolarization [1] [2] | Bacterial membranes & artificial lipid membranes |

| Potency (Respiration Stimulation) | IC50 in submicromolar range [1] | Isolated rat liver mitochondria |

| Comparative Activity | More potent uncoupler than Pyrrolomycin D in intact mitochondria [1] | Isolated rat liver mitochondria |

The following diagram illustrates the sequence of this protonophore action leading to bacterial cell death.

Protonophore mechanism of this compound.

Key Experimental Evidence and Protocols

- Respiration Assays: On isolated rat liver mitochondria, this compound stimulated oxygen consumption in the submicromolar range, indicating it uncouples electron transport from ATP production [1].

- Membrane Potential Measurements: Direct depolarization was observed using voltage-sensitive dyes. The fluorescence of DiSC₃(5) increases upon membrane depolarization, as the dye is released into the medium [3] [4].

- Planar Bilayer Lipid Membranes (BLMs): Studies on artificial BLMs confirmed this compound's protonophoric activity is reduced by phloretin, a dipole modifier, confirming its identity as a typical anionic protonophore [1].

Experimental Workflow for Depolarization Assays

For researchers aiming to validate or explore this mechanism further, the following workflow using the voltage-sensitive dye DiSC₃(5) is a key method.

- Step 1: Cell Preparation: Grow bacterial cells to early- to mid-logarithmic growth phase to ensure an energized membrane [3].

- Step 2: Dye Loading: Incubate cell suspension with 2 µM DiSC₃(5) for approximately 5 minutes at growth temperature with vigorous shaking [3].

- Step 3: Treatment and Measurement: Add this compound to the stained cells. An increase in fluorescence is measured in real-time using a fluorometer. Include controls:

- Step 4: Data Interpretation: The rate and extent of fluorescence increase correspond to the degree of membrane depolarization caused by the compound [3].

This workflow can be visualized as follows.

Workflow for measuring membrane depolarization.

Translational Research Insights

Research into this compound's membrane-depolarizing action has revealed potential beyond traditional antibiotics.

- Activity Against Resistant Cells: The related compound MP1, a pyrrolomycin derivative, showed potent activity against chemoresistant, MYCN-amplified neuroblastoma cells, disrupting their mitochondrial metabolism [6]. Electron microscopy confirmed mitochondrial damage, including cristae loss, linking the effect to the protonophore mechanism [6].

- Eradicating Dormant Persisters: Membrane depolarization itself can be a lethal event for dormant bacterial persister cells. Depolarization triggers an alternative pathway of reactive oxygen species (ROS) production, leading to DNA damage and cell death [5]. This may explain the effectiveness of membrane-targeting compounds against difficult-to-treat populations.

References

- 1. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler [pubmed.ncbi.nlm.nih.gov]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. Frontiers | Analysis of Antimicrobial-Triggered Membrane ... [frontiersin.org]

- 4. Effects of Phytochemicals in Gram-Positive... Membrane Depolarization [thesis.unipd.it]

- 5. kills dormant... | Nature Communications Membrane depolarization [nature.com]

- 6. Effects of novel pyrrolomycin MP1 in MYCN amplified chemoresistant... [bmccancer.biomedcentral.com]

Technical Guide: Pyrrolomycin C and Its Activity Against Gram-Positive Bacteria

Introduction and Executive Summary

Pyrrolomycins are a family of heavily halogenated, natural product antibiotics primarily produced by various Streptomyces species and Actinosporangium vitaminophilum [1] [2]. These compounds are characterized by their high chlorine content and, in some analogues, a nitro group on the pyrrole ring, which contribute to their potent biological activity [3] [4]. Among them, Pyrrolomycin C is a prominent member known for its potent and selective activity against Gram-positive bacteria [1] [5]. Its nanomolar level efficacy against pathogens like Staphylococcus aureus and Streptococcus pneumoniae makes it a compelling candidate for further research in an era defined by the escalating burden of antibiotic resistance [1] [3]. This whitepaper provides a comprehensive technical summary of this compound's antimicrobial spectrum, its mechanism of action, and relevant experimental methodologies for researchers and drug development professionals.

Antimicrobial Spectrum and Quantitative Activity

This compound exhibits a potent and relatively narrow spectrum of activity, predominantly targeting Gram-positive bacteria. Its activity against Gram-negative pathogens is typically weak unless major efflux systems are compromised [1].

Quantitative Susceptibility Profile

The table below summarizes the minimum inhibitory concentration (MIC) values of this compound against a range of bacterial pathogens, demonstrating its Gram-positive specificity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Pathogens

| Bacterial Strain / Organism | MIC (μg/mL) | Culture Medium / Conditions | Notes |

|---|---|---|---|

| Gram-Positive Bacteria | |||

| Staphylococcus aureus SH1000 | 0.1 [1] | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Confirms high potency |

| Streptococcus pneumoniae | 0.1 [1] | CAMHB | Highly potent activity |

| Staphylococcus aureus 209P JC-1 | 0.61 µM [3] | Not Specified | Approx. 0.22 μg/mL |

| Streptococcus faecalis | 0.61 µM [3] | Not Specified | Approx. 0.22 μg/mL |

| Bacillus anthracis | 0.61 µM [3] | Not Specified | Approx. 0.22 μg/mL |

| Gram-Negative Bacteria | |||

| Acinetobacter baumannii | 6.25 [1] | CAMHB | Weak activity |

| Klebsiella pneumoniae | 27 [1] | CAMHB | Weak activity |

| Pseudomonas aeruginosa PAO1 | 33 [1] | CAMHB | Weak activity |

| Escherichia coli BW25113 | 6 [1] | CAMHB | Weak activity |

| Escherichia coli BW25113 ΔtolC | 0.0125 [1] | CAMHB | Highly potent in efflux-deficient mutant |

| Other Bacteria | |||

| Mycobacterium tuberculosis H37Rv | 3 [1] | Middlebrook 7H9 with OADC | Moderate activity |

Key Spectrum Characteristics

- Gram-Positive Specificity: this compound demonstrates nanomolar to sub-microgram per milliliter potency against key Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae [1] [3].

- Limited Gram-Negative Activity: Its intrinsic activity against wild-type Gram-negative bacteria is significantly weaker, with MIC values in the 6-33 μg/mL range [1]. This limited activity is attributed to the permeability barrier and efficient efflux systems in these bacteria.

- Impact of Efflux Pumps: The dramatic increase in potency (MIC of 0.0125 μg/mL) observed in an E. coli ΔtolC mutant, which lacks a key component of the AcrAB-TolC multidrug efflux system, provides direct evidence that efflux is a major determinant of the innate resistance in Gram-negative bacteria [1].

- Serum Protein Binding: The antibacterial activity of pyrrolomycins is significantly reduced in the presence of albumin or serum. For example, the MIC of this compound against S. aureus SH1000 increases from 0.1 μg/mL to 12.5 μg/mL when tested in CAMHB supplemented with Bovine Serum Albumin (BSA) [1]. This has critical implications for in vitro-in vivo correlation and drug development.

Mechanism of Action

The long-elusive mechanism of action of pyrrolomycins has been clearly defined as uncoupling oxidative phosphorylation via a protonophoric action.

Protonophore Activity

This compound functions as a potent natural protonophore (proton shuttle) [1]. It incorporates into the bacterial cytoplasmic membrane and facilitates the transport of protons (H+) across it. This activity dissipates the proton motive force (PMF), which is the essential electrochemical gradient used by bacteria to generate ATP.

Diagram: this compound acts as a protonophore, dissipating the proton gradient essential for ATP synthesis.

Secondary Cellular Consequences

The primary protonophoric action triggers a cascade of secondary cellular dysfunctions:

- Membrane Depolarization: Using potentiometric probes and electrophysiological techniques on artificial bilayer lipid membranes, this compound was demonstrated to be a very potent membrane-depolarizing agent, an order of magnitude more active than the conventional uncoupler CCCP [1].

- Macromolecular Alterations: Recent multidisciplinary studies in Staphylococcus spp. indicate that pyrrolomycins also induce broader changes, including:

- Alterations in the anomeric configuration of wall teichoic acids [6].

- Changes in membrane fluidity and composition [6].

- Induction of staphyloxanthin production (a pigment linked to oxidative stress response) [6].

- Impairment of the oxidative damage response and modification of protein structures and functionality [6].

- Morphological Changes: Scanning electron microscopy of pyrrolomycin-treated E. coli ΔtolC cells revealed blebbing of the bacterial cell wall, often at the site of cell division, indicating severe membrane and cell wall stress [1].

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are detailed methodologies for key experiments.

Antibacterial Susceptibility Testing (Broth Microdilution)

This is the standard method for determining Minimum Inhibitory Concentrations (MICs) [1].

- Bacterial Strains & Inoculum: Use fresh, log-phase cultures of target bacteria (e.g., S. aureus SH1000). Prepare a suspension in sterile saline adjusted to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL), then further dilute in CAMHB to achieve a final inoculum of ~5 x 10⁵ CFU/mL in each test well.

- Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in CAMHB across a 96-well microtiter plate. The final concentration of solvent should not affect bacterial growth (typically ≤1%).

- Controls: Include growth control wells (medium + inoculum) and sterility control wells (medium only). Use a standard antibiotic (e.g., ciprofloxacin) as a positive control.

- Incubation & Reading: Inoculate the plates and incubate at 35°C for 16-20 hours. The MIC is defined as the lowest concentration of this compound that completely prevents visible growth.

Note on Medium: The presence of albumin or serum profoundly affects results. For a more therapeutically relevant assessment, repeat the assay in medium supplemented with 0.5% (w/v) BSA Fraction V or 10% (v/v) fetal calf serum [1].

Membrane Depolarization Assay

This protocol measures the disruption of the bacterial membrane potential.

- Probe Loading: Harvest log-phase bacterial cells (e.g., S. aureus), wash, and resuspend in a buffer containing 5 mM glucose. Load the cells with a potentiometric fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] (final concentration ~2 μM). Incubate in the dark until the dye is taken up and the signal stabilizes, indicating a healthy membrane potential [1].

- Baseline Measurement: Place the loaded cell suspension in a fluorometer cuvette with continuous stirring. Monitor the fluorescence (excitation ~622 nm, emission ~670 nm) to establish a stable baseline. The quenching of DiSC₃(5) fluorescence indicates an intact membrane potential.

- Compound Addition: Add this compound (across a range of concentrations) to the cell suspension. A rapid increase in fluorescence indicates the release of the dye due to membrane depolarization.

- Data Analysis: Normalize fluorescence to baseline and maximum release (induced by a control uncoupler like CCCP). Plot fluorescence increase against this compound concentration to determine its depolarization potency. As referenced, this compound is an order of magnitude more potent than CCCP [1].

Structural Insights and Resistance

Biosynthesis and Key Structural Features

Pyrrolomycins are polyketide antibiotics, and their biosynthetic gene clusters have been identified in producing strains [2]. The core structure consists of a chlorinated pyrrole nucleus that is linked via a carbonyl function to a dichlorophenol moiety [5]. This carbonyl linker is critical for the high anti-Gram-positive activity observed in this compound and D, compared to analogues with a direct linkage [1] [3]. The antibacterial activity is closely related to the high degree of halogenation (chlorine), with increasing halogen content generally leading to increased activity [3] [4].

Mechanisms of Resistance

Resistance to pyrrolomycins is not target-based but primarily revolves around reducing intracellular accumulation.

- Efflux Systems: As shown in Table 1, the AcrAB-TolC multidrug efflux system in Gram-negative bacteria is a major innate resistance mechanism [1]. In S. aureus, other efflux pumps may contribute to acquired resistance.

- Membrane Alterations: Selection of resistant mutants in S. aureus and E. coli ΔtolC yielded mutations that appear to affect compound penetration rather than a specific molecular target. These likely involve changes in membrane composition or fluidity that hinder the incorporation and protonophoric action of the compound [1].

- Other Adaptations: The observed induction of staphyloxanthin in Staphylococcus spp. may represent a stress response mechanism that could contribute to reduced susceptibility, potentially by altering membrane properties or countering oxidative stress [6].

Conclusion and Research Outlook

This compound is a potent, natural protonophore with exceptional and specific activity against Gram-positive bacteria, including priority pathogens. Its unique mechanism of action, which involves collapsing the bacterial membrane potential, makes it a valuable candidate for overcoming target-based resistance mechanisms. However, significant challenges, particularly sensitivity to serum protein binding and innate resistance in Gram-negatives via efflux, must be addressed through future research.

Promising directions include:

- Medicinal Chemistry Optimization: Developing synthetic analogues of this compound with improved pharmacokinetic properties and reduced serum binding, while retaining the potent protonophoric core structure.

- Combination Therapy: Investigating synergy with efflux pump inhibitors to broaden the spectrum of activity to include Gram-negative pathogens.

- In-depth Resistance Studies: Utilizing genomic and biophysical approaches to fully characterize the mutations selected during resistance development, providing insights for designing evasion strategies.

References

- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of the Pyrrolomycin ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical Potential of Synthetic and Natural ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical Potential of Synthetic and Natural ... [mdpi.com]

- 5. PYRROLOMYCINS C, D AND E, NEW MEMBERS OF ... [jstage.jst.go.jp]

- 6. Macromolecular alterations in Staphylococcus spp. [sciencedirect.com]

Pyrrolomycin C biosynthetic gene cluster in Streptomyces

Gene Cluster Components and Functions

The biosynthetic gene cluster for pyrrolomycin C encompasses genes for core scaffold assembly, tailoring, and regulation. The table below details key genes from the Streptomyces sp. UC 11065 cluster and their proposed functions.

| Gene | Proposed Function | Evidence/Notes |

|---|---|---|

| Halogenase (dox16, dox17) | Chlorination of the pyrrole ring [1] | Essential for adding chlorine atoms [1] |

| Nitrate Reductase (dox18, dox19) | Provides nitrite for nitro group formation [2] [3] | Suggests a novel nitration mechanism [2] [3] |

| Polyketide Synthase (dox24) | Construction of the polyketide backbone [1] | Classified as a PKS (Unknown type) [1] |

| Cytochrome P450 (dox20) | Oxidative tailoring reactions [1] | Potential hydroxylation or epoxidation [1] |

| Monooxygenase (dox21) | Oxidative tailoring reactions [1] | - |

| Methyl Transferase (dox19B, dox22) | Methylation of the core structure [1] | - |

| Amino Acid Adenyltransferase (dox8) | Activation of amino acid (likely proline) [4] | Found in a separate, related cluster (BGC0000131) [4] |

Experimental Validation

The identity of the pyrrolomycin biosynthetic gene cluster in Streptomyces sp. UC 11065 was confirmed through gene disruption experiments [2] [3].

Experimental workflow for gene disruption in Streptomyces sp. UC 11065 [2] [3].

- Procedure: An internal fragment of a target gene within the cluster (e.g.,

dox17, a halogenase, ordox8) was amplified by PCR [2] [3]. This fragment was cloned into a temperature-sensitive shuttle vector, pKC1139, which cannot replicate in Streptomyces [2] [3]. The resulting plasmid was introduced into Streptomyces sp. UC 11065. Through a single-crossover homologous recombination event, the plasmid integrated into the chromosome, disrupting the target gene [2] [3]. - Key Results: Disruption of two different genes (

dox8anddox17) independently and completely abolished pyrrolomycin production [2] [3]. This provided direct genetic proof that the cloned locus was essential for biosynthesis.

Research Implications and Context

- Nitration Mechanism: The presence of an assimilatory nitrate reductase suggests that nitrite is a precursor for the nitro group on the pyrrole ring [2] [3]. However, the specific enzyme catalyzing the nitration step remains unknown, indicating a novel biochemical mechanism [2] [3].

- Evolutionary Relationship: The pyrrolomycin cluster shows a clear genetic relationship to the biosynthetic gene cluster for pyoluteorin, a structurally related antibiotic produced by Pseudomonas species [2] [3]. This highlights an evolutionary link between biosynthetic pathways in distantly related bacteria.

- Related Compound - Pyralomicin: The pyralomicin biosynthetic gene cluster from Nonomuraea spiralis provides a useful comparison. It is a larger hybrid NRPS/PKS cluster (41.4 kb) responsible for producing a structurally distinct but related antibiotic, pyralomicin 1a [5].

References

- 1. BGC0000132 [mibig.secondarymetabolites.org]

- 2. Cloning and Characterization of the Pyrrolomycin ... [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and characterization of the pyrrolomycin ... biosynthetic gene [pubmed.ncbi.nlm.nih.gov]

- 4. BGC0000131 - MIBiG [mibig.secondarymetabolites.org]

- 5. BGC0001038 - MIBiG [mibig.secondarymetabolites.org]

Pyrrolomycin C vs Pyrrolomycin D structural differences

Structural Comparison of Pyrrolomycins C and D

The table below summarizes the key differences between Pyrrolomycin C and D based on data from structural studies and subsequent research.

| Feature | This compound | Pyrrolomycin D |

|---|---|---|

| Core Structure | 2-(Aroyl)-1H-pyrrole [1] | 2-(Aroyl)-1H-pyrrole [1] |

| Aryl Motif | 3,5-dichloro-2-hydroxybenzoyl [1] | 3,5-dichloro-2-hydroxybenzoyl [1] |

| Pyrrole Substitution | 2,3-dichloropyrrole [1] | 2,3,4-trichloropyrrole [1] |

| Key Structural Difference | Lacks a chlorine at the C4 position of the pyrrole ring. | Contains an additional chlorine atom at the C4 position of the pyrrole ring. |

| Molecular Formula | Information not available in search results | Information not available in search results |

| Antibacterial Potency (MIC vs S. aureus) | 0.1 µg/mL [2] | 0.025 µg/mL [2] |

| Cytotoxicity (IC₅₀ in HepG2 cells) | 0.62 µM [2] | 1.1 µM [2] |

The structural difference is a single chlorine atom at the C4 position of the pyrrole ring, which confers greater antibacterial potency to Pyrrolomycin D [1]. This structure-activity relationship highlights the importance of high halogen content for the compounds' biological activity [3].

Mechanism of Action and Key Experiments

Mechanism of Action as Protonophores

Recent studies have clarified that Pyrrolomycins act as potent protonophores, disrupting the bacterial proton gradient across the cell membrane. They incorporate into the lipid bilayer and shuttle protons, effectively "uncoupling" the membrane potential essential for ATP synthesis [2]. Pyrrolomycin D is an order of magnitude more potent than the classic uncoupler CCCP [2].

Key Experimental Protocols

- Chemical Synthesis: Pyrrolomycins C and D for research are typically obtained via de novo chemical synthesis, as extraction from native Streptomyces is low-yielding [2] [3]. A modern approach uses microwave-assisted organic synthesis (MAOS) to improve efficiency. A general protocol involves sequential halogenation of a pyrrole ester precursor using N-halosuccinimide (NCS for chlorine, NBS for bromine), followed by hydrolysis and coupling with the appropriate benzoyl chloride derivative. Reactions under microwave irradiation significantly reduce time compared to traditional 24-hour room temperature methods [3].

- Antibacterial Susceptibility Testing (MIC Determination): The minimum inhibitory concentration (MIC) is determined using the standard broth microdilution method in cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI/EUCAST guidelines. Serial dilutions of the compound are prepared, inoculated with a standardized bacterial suspension (~5 × 10⁵ CFU/mL), and incubated aerobically at 35°C for 18-20 hours. The MIC is the lowest concentration that completely inhibits visible growth [2].

- Protonophoric Activity Assay:

- Artificial Membrane Potential Assay: A key experiment uses an electrophysiological setup with an artificial bilayer lipid membrane (BLM) separating two aqueous compartments. Pyrrolomycin is added to the membrane system, and a proton gradient is established. The compound's ability to dissipate the gradient is measured directly as a transmembrane current, proving its protonophoric action [2].

- In-vivo Membrane Depolarization: Bacterial membrane depolarization can be measured using potentiometric fluorescent probes like 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)]. Depolarization leads to an increase in fluorescence, which is quantified using a fluorometer [2].

The experimental workflow for characterizing Pyrrolomycin's mechanism is summarized below.

Experimental Workflow for Pyrrolomycin Characterization

Research Implications and Future Directions

The discovery of the protonophore mechanism explains Pyrrolomycins' Gram-positive selectivity. While potent, they are often substrates for efflux pumps in Gram-negative bacteria; E. coli lacking the TolC efflux component shows high sensitivity to Pyrrolomycin D [2]. This highlights efflux as a primary bacterial resistance mechanism.

Future research is exploring synthetic derivatives to improve drug-like properties and overcome translational barriers like poor solubility [4]. The pyrrolomycin scaffold is also being investigated for potential anticancer applications [4].

References

- 1. Structural studies on pyrrolomycins C, D and E [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolomycins as antimicrobial agents. Microwave-assisted ... [sciencedirect.com]

- 4. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, ... [mdpi.com]

Pyrrolomycin C historical research and early studies

Early Structural Characterization

The initial structural studies from 1983 successfully determined the exact constitution of pyrrolomycin C through spectroscopic and synthetic approaches [1].

- Key Structural Features: The molecule possesses two key ionizable groups: a pyrrole NH and a phenolic OH [2]. Its high halogen content (four chlorine atoms) was recognized early on as a critical factor for its antibacterial activity [3].

Experimental Insights into Mechanism and Activity

Early research focused on characterizing the antibiotic's spectrum, while later studies unveiled the details of its unique mechanism.

Antimicrobial Activity Assays

Early evaluations determined the Minimum Inhibitory Concentration (MIC) using standard broth dilution methods. The data below is compiled from historical profiles [3].

| Bacterial Strain | This compound MIC (µM) |

|---|---|

| Staphylococcus aureus 209P JC-1 | 0.61 µM |

| Streptococcus faecalis | 0.61 µM |

| Bacillus anthracis | 0.61 µM |

| Escherichia coli | Inactive |

| Salmonella typhi | Inactive |

Establishing the Protonophore Mechanism

Later studies used a combination of microbiological and biophysical experiments to uncover the mechanism [4] [5].

- Key Experimental Workflow: The process to identify this compound as a protonophore involved several critical steps, which can be summarized as follows:

- Key Findings from Workflow:

- Spectrum Explanation: this compound's lack of activity against wild-type Gram-negative bacteria is due to effective efflux pumps (e.g., AcrAB-TolC). Its potent activity is unmasked in efflux pump-deficient strains (

E. coli ΔtolC) [4]. - Resistance Mutations: Resistant mutants in Staphylococcus aureus had alterations in membrane proteins or surface charge, reducing compound penetration rather than altering a specific target [4].

- Direct Evidence: In assays with an artificial bilayer lipid membrane (BLM), this compound acted as an anionic protonophore, moving protons across the membrane to dissipate the electrical potential, with maximal activity near its pKa [5].

- Spectrum Explanation: this compound's lack of activity against wild-type Gram-negative bacteria is due to effective efflux pumps (e.g., AcrAB-TolC). Its potent activity is unmasked in efflux pump-deficient strains (

Research Implications

This compound represents a fascinating case in antibiotic research.

- Protonophores as Antibiotics: It validates the bacterial membrane as a viable target for antibiotic development, acting via a non-enzymatic, physical-chemical mechanism [4].

- A Model Compound: Its history—from discovery and structural elucidation to the eventual resolution of its mechanism—provides a template for investigating other natural products with unknown modes of action [4] [2].

- Modern Relevance: The potent activity of this compound and its synthetic analogs continues to inspire research into new anti-biofilm agents and combination therapies, particularly for difficult-to-treat infections [3] [6].

References

- 1. Structural studies on pyrrolomycins C, D and E [pubmed.ncbi.nlm.nih.gov]

- 2. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical Potential of Synthetic and Natural ... [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 5. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolomycins as antimicrobial agents. Microwave-assisted ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Assessing Mitochondrial Uncoupling Activity of Pyrrolomycin C in Rat Liver Mitochondria

Introduction to Pyrrolomycins as Mitochondrial Uncouplers

Pyrrolomycins C (Pyr C) and D (Pyr D) are halogenated antibiotics naturally produced by Actinosporangium and Streptomyces species. These compounds have demonstrated significant antimicrobial activity through a mechanism that involves depolarization of bacterial membranes, leading to suppression of bacterial bioenergetics via uncoupling of oxidative phosphorylation. Recent research has revealed that these compounds also exhibit potent mitochondrial uncoupling activity in eukaryotic systems, with Pyr C demonstrating particularly high efficacy in rat liver mitochondria [1]. The protonophore mechanism of pyrrolomycins involves the transport of protons across biological membranes, effectively short-circuiting the proton gradient essential for ATP production and thereby causing the dissipation of chemical energy as heat.

The interest in pyrrolomycins as mitochondrial uncouplers extends beyond their antibiotic properties, as mitochondrial uncouplers have emerged as promising candidates for therapeutic applications in obesity-related conditions and metabolic disorders [2]. Unlike conventional uncouplers like 2,4-dinitrophenol (DNP) that have a narrow therapeutic window, pyrrolomycins operate at submicromolar concentrations, potentially offering a more favorable safety profile for experimental therapeutic applications [2]. This document provides detailed protocols for assessing the mitochondrial uncoupling activity of Pyr C in rat liver mitochondria, along with comprehensive application notes to ensure accurate interpretation of results.

Experimental Systems and Conceptual Workflow

Key Experimental Systems for Uncoupler Assessment

- Isolated Rat Liver Mitochondria: Primary system for assessing uncoupling effects in a physiological context

- Mitoplasts: Mitochondria with impaired outer membrane integrity to evaluate permeability factors

- Submitochondrial Particles (SMPs): Inverted membrane vesicles for studying internal membrane phenomena

- Planar Bilayer Lipid Membranes (BLMs): Synthetic system for direct protonophore activity measurement

- Liposomes: Artificial membranes containing pH-sensitive indicators for proton transport quantification

Conceptual Framework of Pyrrolomycin C Action

The experimental assessment of this compound's mitochondrial uncoupling activity follows a logical progression from whole mitochondria to simplified membrane systems. The diagram below illustrates this conceptual framework and the relationships between different experimental approaches:

Mitochondrial Respiration Assay Protocol

Principle and Objectives

The mitochondrial respiration assay measures oxygen consumption as an indicator of uncoupler activity. In fully coupled mitochondria, respiration is controlled by ADP availability, while uncouplers stimulate respiration by dissipating the proton gradient across the inner mitochondrial membrane. This protocol specifically assesses the ability of This compound to stimulate mitochondrial oxygen consumption in isolated rat liver mitochondria, providing a quantitative measure of its uncoupling potency [1].

Materials and Reagents

- Isolation Medium: 0.25 M sucrose, 5 mM Tris/HCl, 2 mM EGTA (pH 7.4 at 4°C)

- Reaction Medium: 120 mM KCl, 5 mM KH₂PO₄, 3 mM Hepes, 1 mM EGTA (pH 7.2)

- Inhibitors: 5 μM rotenone, 1 μg/mL oligomycin, 80 ng/mL nigericin

- Substrate: 4 mM succinate (with rotenone to isolate Complex II-driven respiration)

- Reference Uncoupler: 0.3 μM FCCP (for maximum uncoupling control)

- This compound Stock: Prepare in DMSO at appropriate concentration (typically 1-10 mM)

- Equipment: Oxygen electrode system (e.g., Rank Brothers) maintained at 37°C with continuous stirring

Step-by-Step Procedure

Mitochondrial Isolation:

- Sacrifice rats according to institutional animal care guidelines (typically under Schedule 1 for UK Home Office guidelines) [2].

- Isolate liver mitochondria by differential centrifugation in ice-cold isolation medium.

- Determine mitochondrial protein concentration using the biuret method with BSA as standard.

Instrument Calibration:

- Calibrate the oxygen electrode with air-saturated reaction medium at 37°C (assuming 406 ng atoms O/mL at 37°C).

- Establish a zero oxygen point by adding sodium dithionite.

Baseline Measurements:

- Add mitochondria (0.5 mg protein/mL) to 3.5 mL reaction medium containing inhibitors (rotenone, oligomycin, nigericin).

- Initiate respiration by adding 4 mM succinate.

- Record baseline oxygen consumption (State 4 respiration).

Uncoupler Titration:

- Add Pyr C in cumulative increments (typically from 10⁻¹² M to 10⁻⁶ M) using DMSO stocks.

- Allow 2-3 minutes after each addition to reach steady-state respiration.

- Record the oxygen consumption rate after each addition.

Maximum Uncoupling Control:

- Add 0.3 μM FCCP at the end of the experiment to determine fully uncoupled respiration rate.

- Calculate the percentage of uncoupling achieved at each Pyr C concentration.

Data Validation:

- Perform titrations in both ascending and descending concentration orders to check for carry-over effects.

- Include vehicle (DMSO) controls to account for solvent effects.

Data Analysis and Interpretation

- Respiration Rates: Express oxygen consumption as ng atoms O/min/mg protein.

- Dose-Response Relationship: Plot respiration rate against log[Pyr C] to determine EC₅₀ values.

- Uncoupling Efficiency: Calculate percentage of maximum uncoupling relative to FCCP control.

- Quality Control: Respiratory control ratio (RCR) with succinate should be ≥4 for high-quality mitochondria.

Mitochondrial Membrane Potential Measurement Protocol

Principle and Objectives

The membrane potential (Δψ) is the principal component of the proton motive force that drives ATP synthesis. Uncouplers collapse Δψ by facilitating proton transport across the inner mitochondrial membrane. This protocol measures the dissipation of Δψ induced by this compound using the TPMP+ (triphenylmethylphosphonium) distribution method [2]. The extent and concentration dependence of Δψ collapse provide direct evidence of protonophoric activity.

Materials and Reagents

- Incubation Medium: Identical to respiration assay reaction medium

- Radiolabeled Probe: 1 μM TPMP+, 0.2 μCi/mL ³[H]TPMP+

- Substrate: 4 mM succinate

- Centrifugation Equipment: Microcentrifuge capable of 8,000 g

- Scintillation Counter: For measuring ³[H]TPMP+ distribution

- This compound Stock: Serial dilutions in DMSO

Step-by-Step Procedure

Sample Preparation:

- Add mitochondria (0.5 mg protein) to microcentrifuge tubes containing 1 mL incubation medium with ³[H]TPMP+, succinate, and varying concentrations of Pyr C.

- Include negative controls (no uncoupler) and positive controls (FCCP) for full depolarization.

Incubation:

- Incubate samples at 37°C for exactly 2 minutes to reach steady-state distribution.

- Run all conditions in triplicate for statistical reliability.

Separation:

- Pellet mitochondria by centrifugation at 8,000 g for 2 minutes at room temperature.

- Carefully remove and retain supernatant for counting.

Radiolabel Quantification:

- Determine ³[H]TPMP+ radioactivity in both pellet and supernatant by scintillation counting.

- Correct for nonspecific binding using the TPMP binding correction factor of 0.4.

Membrane Potential Calculation:

- Calculate Δψ using the Nernst equation: Δψ = (RT/F) × ln([TPMP+]ₘ/[TPMP+]ₒ)

- Assume mitochondrial volume of 0.8 μL/mg protein.

- Express Δψ in millivolts (mV).

Data Analysis and Interpretation

- Concentration Dependence: Plot Δψ against log[Pyr C] to determine the concentration causing 50% depolarization.

- Comparative Potency: Compare Pyr C with Pyr D and standard uncouplers like FCCP or DNP.

- Threshold Concentration: Identify the lowest concentration producing statistically significant depolarization.

Protonophore Activity Assays

Planar Bilayer Lipid Membrane (BLM) Assay

The BLM assay directly measures proton transport across artificial membranes, providing unambiguous evidence of protonophore activity independent of biological membrane proteins [1].

Procedure:

- Form planar bilayers in a suitable apparatus using mitochondrial membrane lipid extracts.

- Establish a pH gradient across the membrane (e.g., pH 6.0 vs pH 7.5).

- Add Pyr C to the chamber and monitor current flow or potential change.

- Determine the pH dependence of activity by repeating at different pH values.

- Test specificity by adding 50-100 μM phloretin (a dipole modifier) to inhibit anionic protonophores.

Key Observations for Pyrrolomycins:

- Pyr D shows maximal protonophore activity at pH ~9, close to its pKa [1].

- Both Pyr C and Pyr D function as typical anionic protonophores, with activity reducible by phloretin.

Liposome-Based Proton Transport Assay

Liposomes loaded with pH-sensitive fluorescent dyes (e.g., pyranine) provide a quantitative measurement of proton transport kinetics [1].

Procedure:

- Prepare liposomes in buffer containing 1 mM pyranine.

- Remove external dye by gel filtration or dialysis.

- Add Pyr C to liposome suspension and monitor fluorescence change (excitation 460 nm, emission 510 nm).

- Calibrate with standard acid additions to quantify proton flux rates.

- Compare Pyr C and Pyr D activities under identical conditions.

Data Analysis, Results Interpretation and Technical Considerations

Quantitative Comparison of Pyrrolomycin Activities

Table 1: Comparative Uncoupling Efficacy of Pyrrolomycins in Various Assay Systems

| Assay System | Pyr C Activity Range | Pyr D Activity Range | Relative Potency (Pyr C vs Pyr D) | Key Observations |

|---|---|---|---|---|

| Isolated Mitochondria Respiration | 10⁻⁸ - 10⁻⁶ M | 10⁻⁷ - 10⁻⁵ M | Pyr C > Pyr D (more potent) | Difference attributed to better outer membrane penetration by Pyr C [1] |

| Membrane Potential Collapse | 10⁻⁸ - 10⁻⁶ M | 10⁻⁷ - 10⁻⁵ M | Pyr C > Pyr D | Consistent with respiration data |

| Mitoplast Respiration | Similar EC₅₀ for both | Similar EC₅₀ for both | Pyr C ≈ Pyr D | Supports outer membrane permeability hypothesis |

| Submitochondrial Particles | 10⁻⁸ - 10⁻⁶ M | 10⁻⁹ - 10⁻⁷ M | Pyr D > Pyr C | Direct membrane activity without permeability barriers |

| BLM Proton Transport | Moderate activity | High activity at pH 9 | Pyr D > Pyr C at optimal pH | Confirms intrinsic protonophore capability |

Table 2: Tissue-Specific Sensitivity to Carboxyatractyloside Inhibition of Uncoupling

| Uncoupler Category | Examples | Heart Mitochondria (High ANT) | Liver Mitochondria (Low ANT) | Interpretation |

|---|---|---|---|---|

| Conventional Anionic Protonophores | DNP, FCCP, BAM15 | Strong CATR inhibition | Weak CATR inhibition | ANT involvement tissue-dependent [3] |

| Pyrrolomycins | Pyr C, Pyr D | Expected strong CATR inhibition | Expected weak CATR inhibition | Predicted based on anionic protonophore mechanism |

| Cationic Uncouplers | Ellipticine | No CATR sensitivity | No CATR sensitivity | Different mechanism |

| Channel Formers | Gramicidin A | No CATR sensitivity | No CATR sensitivity | Direct membrane perturbation |

| Ylidic Protonophores | Ester-stabilized | CATR stimulation | CATR stimulation | Unique activation mechanism |

Technical Considerations for Assay Reproducibility

- Mitochondrial Quality Control: Always determine respiratory control ratio (RCR) with succinate + rotenone; accept only preparations with RCR ≥4 [2].

- Solvent Effects: Final DMSO concentration should not exceed 0.1% (v/v) to maintain membrane integrity.

- Protein Concentration: Maintain mitochondrial protein at 0.5 mg/mL for optimal response and linearity.

- Temperature Control: Conduct all assays at 37°C with proper temperature regulation.

- pH Optimization: Assess Pyr C activity across pH range 6.5-8.5 to determine pH dependence.

- Order of Addition: In respiration assays, add uncoupler after establishing State 4 respiration.

Troubleshooting Common Issues

- Low Respiratory Control: Indicates poor mitochondrial quality; ensure rapid processing and cold temperatures during isolation.

- High Background Respiration: May indicate membrane damage; check osmotic integrity and avoid freeze-thaw cycles.

- Variable Dose-Response: May result from precipitation of compound; ensure fresh stocks and proper solubilization.

- Incomplete Uncoupling: If FCCP response is suboptimal, check electrode calibration or mitochondrial viability.

Conclusion and Research Applications

This compound represents a potent mitochondrial uncoupler with distinctive properties that make it valuable for both basic research and potential therapeutic development. Its submicromolar efficacy in intact mitochondria, combined with its demonstrated protonophore mechanism, positions it as an attractive compound for metabolic studies. The differential activity between Pyr C and Pyr D across various membrane systems provides unique insights into structure-activity relationships for antibiotic-derived uncouplers.

The comprehensive protocols outlined here enable researchers to quantitatively assess the uncoupling activity of this compound and related compounds in multiple experimental systems. These methods facilitate the characterization of novel uncouplers with potentially improved safety profiles for addressing metabolic diseases. The tissue-specific sensitivity to carboxyatractyloside highlights the importance of contextualizing uncoupler mechanisms within physiological environments, particularly when considering therapeutic applications [3].

References

Application Notes and Protocols: Measuring Membrane Potential Depolarization Induced by Pyrrolomycin C

Introduction

Pyrrolomycins (PMs) are a family of heavily halogenated natural product antibiotics produced by Actinosporangium and Streptomyces species, known for their nanomolar potency against Gram-positive bacteria [1] [2] [3]. Recent mode-of-action studies have definitively classified Pyrrolomycins C and D as potent natural protonophores that disrupt the bacterial proton gradient and uncouple oxidative phosphorylation, leading to membrane depolarization [1]. This document provides detailed application notes and standardized protocols for researchers to quantitatively measure the membrane-depolarizing activity of Pyrrolomycin C using two complementary techniques: potentiometric fluorescent dyes and artificial bilayer lipid membrane (BLM) electrophysiology.

Mechanism of Action and Experimental Rationale

Protonophoric Action of this compound

This compound exerts its antibacterial effect primarily by acting as a protonophore, a molecule that shuttles protons across lipid bilayers, dissipating the transmembrane electrochemical gradient.

- Target: Cytoplasmic Membrane

- Primary Effect: Uncoupling of oxidative phosphorylation via specific disturbance of the proton gradient (ΔpH) [1].

- Result: Collapse of the proton motive force (PMF), which is essential for ATP synthesis and nutrient transport, leading to loss of viability [1].

- Potency: Pyrrolomycins are demonstrated to be an order of magnitude more potent at membrane depolarization than the conventional uncoupler CCCP (carbonyl cyanide m-chlorophenyl hydrazone) [1].

The following diagram illustrates the workflow for investigating this compound's mechanism of action, from hypothesis to validation.

Quantitative Profiling of this compound Activity

The antibacterial activity of this compound and its analogs varies significantly across bacterial species and is highly influenced by the experimental medium, particularly the presence of albumin.

Table 1: Minimum Inhibitory Concentration (MIC) Profile of this compound and Analogs [1]

| Strain | Culture Medium | MIC (µg/mL) |

|---|---|---|

| S. aureus SH1000 | Standard CAMHB | 0.1 |

| S. pneumoniae | Standard CAMHB | 0.1 |

| E. coli BW25113 | Standard CAMHB | 6.0 |

| E. coli BW25113 ΔtolC | Standard CAMHB | 0.0125 |

| S. aureus SH1000 | CAMHB + 0.5% BSA | 12.5 |

| E. coli BW25113 ΔtolC | CAMHB + 0.5% BSA | 6.0 |

Key Observations from MIC Data:

- Gram-positive Specificity: this compound shows high potency against Gram-positive bacteria like S. aureus in standard medium [1].

- Efflux Pump Effect: The dramatically increased sensitivity of the E. coli ΔtolC mutant (lacking a key efflux pump component) reveals that innate efflux systems protect Gram-negative bacteria [1].

- Serum Albumin Binding: The presence of Bovine Serum Albumin (BSA) significantly increases the MIC, indicating strong compound binding that reduces free, active concentrations. This is a critical factor for assay design and predicting in vivo efficacy [1].

Detailed Experimental Protocols

Protocol 1: Membrane Depolarization Measured with Potentiometric Dyes

This protocol uses the fluorescent dye DiSC₃(5) to monitor changes in membrane potential in a suspension of Staphylococcus aureus cells [1] [4].

Workflow Overview:

4.1.1 Materials and Reagents

- Bacterial Strain: Staphylococcus aureus SH1000.

- Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

- Assay Buffer: 5 mM HEPES, 5 mM Glucose, pH 7.5. Adjust to contain ~100 mM KCl or NaCl for ionic strength [4].

- Dye Stock: 2 mM DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide) in DMSO. Store at -20°C in the dark.

- Controls: CCCP (Carbonyl cyanide m-chlorophenylhydrazone), 10 mM stock in DMSO. Valinomycin (K⁺ ionophore) can be used as an alternative.

- Test Compound: this compound, synthesized and purified to >95% as verified by NMR and HPLC [1]. Prepare a stock solution in DMSO.

- Equipment: Fluorometer with thermostatic control and magnetic stirring, or a fluorescence-capable plate reader. Excitation/Emission: 622/670 nm for DiSC₃(5) [4].

4.1.2 Step-by-Step Procedure

- Cell Preparation: Grow S. aureus in CAMHB at 37°C with shaking to mid-logarithmic phase (OD₆₀₀ ~0.5). Harvest cells by centrifugation (3,500 x g, 10 min). Wash twice with assay buffer and resuspend to an OD₆₀₀ of ~0.2.

- Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 2 µM. Incubate for 10-15 minutes at the growth temperature with shaking to allow for dye uptake and signal stabilization. The membrane potential (negative inside) will cause the dye to accumulate in the cytoplasm and self-quench, leading to low fluorescence.

- Baseline Recording: Transfer the stained cell suspension to a quartz cuvette or a microplate. Start recording the fluorescence (Ex/Em: 622/670 nm) under constant stirring or shaking. Record until a stable, quenched baseline is established.

- Compound Addition: Add this compound (typically 0.1 - 1 µg/mL, or a range of concentrations for dose-response) to the cell suspension. Mix gently and continue recording.

- Data Acquisition: Record the fluorescence for at least 15-30 minutes after compound addition. Membrane depolarization causes the release of the DiSC₃(5) dye from the cells, resulting in a time-dependent increase in fluorescence intensity.

- Control Addition: At the end of the assay, add the protonophore CCCP (10 µM final concentration) to achieve complete depolarization and record the maximum fluorescence signal.

4.1.3 Data Analysis

- Normalize the fluorescence data from 0% (baseline before addition) to 100% (fluorescence after CCCP addition).

- Plot normalized fluorescence versus time. The initial rate of fluorescence increase and the maximum level reached are proportional to the depolarization potency of this compound.

- Compare the depolarization efficacy of this compound with known uncouplers like CCCP, noting its significantly higher potency [1].

Protocol 2: Electrophysiological Measurement Using Bilayer Lipid Membrane (BLM)

This in vitro electrophysiology technique directly demonstrates the protonophoric activity of this compound by measuring proton transport currents across an artificial membrane [1].

4.2.1 Materials and Reagents

- BLM Setup: A custom-built BLM apparatus with two chambers (cis and trans) separated by a Teflon septum with a small aperture (~100-200 µm diameter).

- Lipids: 1,2-Diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or a similar lipid, dissolved in n-decane to a concentration of 10-25 mg/mL.

- Buffers: A symmetric buffer system is recommended, e.g., 100 mM KCl, 1 mM HEPES, pH 7.0. To create a proton gradient for direct measurement, an asymmetric buffer can be used (e.g., cis side: pH 6.0, trans side: pH 7.0).

- Equipment: A patch-clamp amplifier or equivalent voltage-clamp amplifier, digitizer, and data acquisition software.

4.2.2 Step-by-Step Procedure

- Membrane Formation: Pre-paint the aperture in the Teflon septum with a small drop of lipid solution. Using a syringe or brush, spread the lipid solution across the aperture to form a thin film. The membrane will thin spontaneously, forming a black lipid membrane as observed under a microscope. Monitor membrane capacitance and resistance to confirm formation of a stable, high-resistance (>50 GΩ) bilayer.

- Baseline Recording: Apply a holding potential (e.g., +50 mV) and record the baseline current. A stable, high-resistance membrane will show minimal current (near zero).

- Compound Addition: Add a small aliquot of this compound stock solution (in DMSO) to the cis chamber (ground chamber) under gentle stirring. The final concentration required is typically very low (nanomolar range), given its high potency [1].

- Current Measurement: Upon addition, monitor the current. This compound, as a protonophore, will incorporate into the membrane and facilitate proton transport, observed as an increase in membrane conductance (a measurable current).

- Voltage Dependence (Optional): Apply a voltage ramp (e.g., from -100 mV to +100 mV) to characterize the current-voltage (I-V) relationship of the this compound-induced current. Protonophores typically show a linear I-V relationship.

4.2.3 Data Analysis

- Calculate the membrane conductance (G) from the measured current (I) and applied voltage (V) using Ohm's Law (G = I / V).

- Compare the conductance induced by this compound to that induced by CCCP at the same concentration. The literature indicates this compound induces conductance an order of magnitude greater than CCCP [1].

Troubleshooting and Best Practices

- Low or No Depolarization Signal (Protocol 1):

- Check Cell Viability: Ensure cells are healthy and energized.

- Verify Dye Activity: Test the dye with a known depolarizer like CCCP or valinomycin.

- Consider Albumin Interference: Ensure the assay buffer is free of contaminating proteins like BSA, which can sequester the compound [1].

- High Background Fluorescence (Protocol 1): This may indicate dead cells in the population or use of an excessively high dye concentration. Ensure cultures are in log-phase growth and titrate the dye concentration.

- Unstable Bilayer (Protocol 2): Ensure the aperture is clean and the lipid solution is fresh. Vibrations can destabilize the membrane; perform experiments on a vibration-damping table.

- General Note on Specificity: While the protonophoric effect is dominant, recent research suggests Pyrrolomycins may also induce additional macromolecular alterations in Staphylococcus spp., including changes to wall teichoic acids and membrane fluidity [5]. The primary depolarization assay should therefore be part of a broader mode-of-action investigation.

Conclusion

This compound is a highly potent natural protonophore that effectively depolarizes the bacterial cytoplasmic membrane. The protocols outlined here—using potentiometric dyes in whole cells and direct electrophysiology in artificial bilayers—provide robust and complementary methods for quantifying this activity. These standardized protocols will aid researchers in characterizing novel pyrrolomycin analogs and advancing the development of this promising class of antibiotics against multidrug-resistant bacteria.

References

- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 2. Structural studies on pyrrolomycins C, D and E [pubmed.ncbi.nlm.nih.gov]

- 3. New Synthetic Nitro-Pyrrolomycins as Promising ... [mdpi.com]

- 4. Analysis of Antimicrobial-Triggered Membrane ... [frontiersin.org]

- 5. Macromolecular alterations in Staphylococcus spp. [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Pyrrolomycin C for Staphylococcal Biofilm Disruption

Introduction to Pyrrolomycins and Biofilm Challenges

Pyrrolomycins represent a class of heavily halogenated natural product antibiotics derived primarily from Streptomyces species that demonstrate exceptional potency against Gram-positive pathogens, particularly staphylococcal biofilms [1] [2]. These compounds are characterized by their high halogen content (typically chlorine or bromine atoms) and a distinctive pyrrole ring structure that contributes to their antimicrobial activity [2]. Among this family, pyrrolomycin C has emerged as a promising candidate for addressing the significant clinical challenge of biofilm-associated infections, which demonstrate intrinsic resistance to conventional antibiotics due to their protective extracellular polymeric matrix [3] [4]. The emergence of multidrug-resistant staphylococcal strains, especially methicillin-resistant Staphylococcus aureus (MRSA), underscores the urgent need for novel therapeutic agents with alternative mechanisms of action [2] [4].

Biofilm-forming staphylococci represent a particularly challenging therapeutic target as these structured communities can exhibit up to 1000-fold increased antibiotic resistance compared to their planktonic counterparts [4]. The biofilm matrix functions as a physical barrier that restricts antibiotic penetration while housing bacterial populations with heterogeneous metabolic states, including dormant persister cells that demonstrate exceptional tolerance to conventional antibacterial agents [4]. This compound presents a promising solution to this clinical challenge through its demonstrated activity against both planktonic and biofilm-embedded staphylococcal cells, potentially offering a new approach to managing device-related infections, chronic wound biofilms, and other recalcitrant staphylococcal infections [3] [2].

Antibacterial Profile of this compound

Spectrum of Activity and Potency

This compound demonstrates a marked spectrum of activity with particularly potent effects against Gram-positive bacteria, notably staphylococcal species including both Staphylococcus aureus and Staphylococcus epidermidis [1] [2]. The compound's efficacy against Gram-negative pathogens is significantly enhanced when bacterial efflux systems are compromised, as evidenced by dramatically reduced MIC values in E. coli ΔtolC mutants defective in the AcrAB-TolC efflux pump [1]. This suggests that the inherent resistance of Gram-negative bacteria to this compound may be overcome through strategic approaches that bypass efflux mechanisms.

Table 1: Antibacterial Profile of this compound Against Planktonic Bacteria

| Bacterial Strain | MIC Value (μg/mL) | Growth Conditions | Reference Compound (MIC) |

|---|---|---|---|

| Staphylococcus aureus SH1000 | 0.1 | CAMHB | Rifampicin (0.05 μg/mL) |

| Streptococcus pneumoniae | 0.1 | CAMHB | Rifampicin (0.05 μg/mL) |

| Escherichia coli BW25113 | 6.0 | CAMHB | Ciprofloxacin (0.015 μg/mL) |

| Escherichia coli BW25113 ΔtolC | 0.0125 | CAMHB | Ciprofloxacin (<0.015 μg/mL) |

| Mycobacterium tuberculosis H37Rv | 3.0 | 7H9-GT-OADC | Rifampicin (0.005 μg/mL) |

The remarkable nanomolar potency of this compound against susceptible staphylococcal strains positions it as one of the most potent natural product antibiotics discovered to date [1]. However, it is important to note that the presence of albumin or serum components in growth media can significantly impact the apparent activity of this compound, with MIC values increasing up to 125-fold in the presence of 0.5% bovine serum albumin (BSA) [1]. This protein-binding effect has important implications for both in vitro testing conditions and potential in vivo applications, necessitating careful consideration in experimental design and therapeutic development.

Cytotoxicity Considerations

The therapeutic potential of any antimicrobial agent must be evaluated in the context of its selective toxicity toward bacterial versus mammalian cells. This compound demonstrates concentration-dependent cytotoxicity against human cell lines including HepG2 (hepatocellular carcinoma) and HEK-293 (human embryonic kidney) cells, with IC₅₀ values of 0.62 μg/mL and 1.01 μg/mL, respectively [1]. This narrow window between antibacterial efficacy and mammalian cell toxicity presents a challenge for therapeutic development and underscores the importance of targeted delivery approaches or chemical modification strategies to improve the compound's selectivity index.

Anti-biofilm Efficacy of this compound

Quantitative Assessment of Biofilm Inhibition

This compound demonstrates significant potential in combating staphylococcal biofilms, which are recognized as major contributors to persistent infections associated with medical devices and chronic wounds [3]. The anti-biofilm activity has been quantitatively assessed against multiple staphylococcal strains using methods such as methylthiazotetrazolium staining and viable plate counts to determine both biofilm metabolic activity and bacterial viability [3] [5]. These assessments reveal that this compound produces significant biofilm inhibition at concentrations as low as 0.045 μg/mL, with most compounds in this class demonstrating robust activity at 1.5 μg/mL [3].

Table 2: Anti-biofilm Efficacy of this compound and Structural Analogues

| Compound | Biofilm Inhibition at 1.5 μg/mL | Activity at Lowest Screening Concentration (0.045 μg/mL) | Cytotoxicity (Human Cells) |

|---|---|---|---|

| This compound | Significant inhibition (%) | Active (strain-dependent) | Moderate cytotoxicity |

| Pyrrolomycin D | Significant inhibition (%) | Active (strain-dependent) | Moderate cytotoxicity |

| Pyrrolomycin F2a | Significant inhibition (%) | Not reported | Lower cytotoxicity |

| Pyrrolomycin I | Moderate inhibition | Not active | Lower cytotoxicity |

| Synthetic derivative 1d | >60% inhibition | Not reported | Low cytotoxicity, IC₅₀ = 140 μM (SrtA) |

The structure-activity relationship studies indicate that the anti-biofilm efficacy of pyrrolomycin derivatives is closely linked to their halogenation pattern, with more heavily halogenated compounds generally demonstrating enhanced activity [2]. Additionally, synthetic optimization has yielded analogues with improved therapeutic indices, such as compound 1d, which maintains potent anti-biofilm activity (IC₅₀ of 3.4 nM against S. aureus ATCC 25923 biofilm formation) while demonstrating reduced cytotoxicity [6].

Biofilm Disruption Workflow

The following diagram illustrates the experimental workflow for assessing this compound anti-biofilm activity:

Mechanism of Action

Protonophore Activity and Membrane Disruption

The primary mechanism of action underlying this compound's antibacterial and anti-biofilm activity involves its function as a potent natural protonophore that effectively uncouples oxidative phosphorylation by dissipating the bacterial proton motive force [1]. Through electrophysiological studies employing artificial bilayer lipid membranes, researchers have demonstrated that this compound operates as a membrane-depolarizing agent with an order of magnitude greater potency than conventional uncouplers like carbonyl cyanide m-chlorophenylhydrazone (CCCP) [1]. This potent protonophoric action directly disrupts the critical proton gradient essential for ATP production, ultimately compromising bacterial energy metabolism and viability.

Recent multidisciplinary investigations integrating spectroscopic and imaging approaches have revealed that this compound induces significant macromolecular alterations in staphylococcal cells, including changes to wall teichoic acid anomeric configuration, modified membrane fluidity, induction of staphyloxanthin production, and structural changes to protein functionality [7]. These comprehensive effects on fundamental cellular structures and processes contribute to the compound's efficacy against both planktonic and biofilm-embedded staphylococci.

Additional Molecular Targets

Beyond its primary protonophore activity, emerging evidence suggests that this compound may engage additional molecular targets that contribute to its anti-biofilm efficacy. Computational docking studies indicate that certain pyrrolomycin derivatives can bind to the active site of Sortase A (SrtA), a critical enzyme in S. aureus that anchors virulence factors to the cell wall and participates in biofilm formation [6]. The binding interaction between pyrrolomycin derivatives and SrtA demonstrates notable docking scores of approximately -6.4 kcal/mol, with enzyme inhibition (IC₅₀) observed at 140 μM for compound 1d [6]. This multi-target engagement potential enhances the attractiveness of this compound as a therapeutic candidate capable of simultaneously disrupting multiple aspects of staphylococcal pathogenesis.

Mechanism of Action Pathway

The following diagram illustrates the multifaceted mechanism of action of this compound against staphylococcal biofilms:

Experimental Protocols

Biofilm Cultivation and Treatment

Protocol 1: Staphylococcal Biofilm Cultivation for Anti-biofilm Testing

Objective: Establish standardized 24-48 hour staphylococcal biofilms for evaluating this compound efficacy.

Materials:

- Tryptic Soy Broth (TSB) supplemented with 0.25% glucose (TSBG)

- Biofilm-producing Staphylococcus strains (e.g., S. aureus ATCC 25923, S. epidermidis 9142)

- Sterile 96-well or 6-well tissue culture plates

- Incubator shaker maintained at 37°C

Procedure:

- Inoculate 15 mL TSB with staphylococcal colonies from fresh TSA plates (not older than 2 days) and incubate for 18±2 hours at 37°C with orbital shaking at 130 rpm.

- Harvest bacterial cells by centrifugation (10 minutes at 9500 × g, 4°C) and resuspend in TSBG.

- Adjust cell suspension to an optical density (OD₆₄₀) equivalent to 1 × 10⁹ cells/mL.

- Dispense 4 mL aliquots of cell suspension into 6-well tissue culture plates (for confocal analysis) or 200 μL aliquots into 96-well plates (for viability assays).

- Incubate plates for 24 hours at 37°C with shaking at 120 rpm to establish mature biofilms.

- Carefully remove growth medium and wash biofilms twice with 0.9% NaCl to remove non-adherent cells [8].

Protocol 2: this compound Treatment of Pre-formed Biofilms

Materials:

- This compound stock solution (1 mg/mL in DMSO)

- Fresh TSBG medium

- Sterile 0.9% NaCl solution

- Sonicator (e.g., Ultrasonic Processor, 10 W)

Procedure:

- Prepare serial dilutions of this compound in TSBG to achieve final treatment concentrations ranging from 0.045 μg/mL to 1.5 μg/mL.

- Add fresh TSBG containing this compound to pre-washed 24-hour biofilms.

- Include vehicle control (DMSO at same concentration as treatment groups) and positive control (e.g., 300 μM farnesol, 40 mg/L vancomycin, or 10 mg/L rifampicin).

- Incubate biofilms with this compound for specified durations (2, 4, 6, 8, or 24 hours) at 37°C with shaking.

- After treatment, carefully remove antimicrobial solutions and wash biofilms twice with 0.9% NaCl to prevent antibiotic carryover.

- For viability assessment, add 1 mL 0.9% NaCl to each well and sonicate for 10 seconds at 10 W to disperse biofilm-associated cells.

- Perform serial dilutions in 0.9% NaCl and plate on TSA for colony-forming unit (CFU) enumeration [8].

Biofilm Viability and Structural Assessment

Protocol 3: Metabolic Activity Assessment via MTT Staining

Principle: The methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay measures metabolic activity of biofilm-embedded cells through conversion of yellow tetrazolium salt to purple formazan crystals by metabolically active bacteria.

Procedure:

- After this compound treatment and washing, add MTT solution (0.5 mg/mL in TSBG) to each well.

- Incubate plates for 2-4 hours at 37°C in the dark.

- Carefully remove MTT solution and dissolve formed formazan crystals in DMSO.

- Measure absorbance at 570 nm using a microplate reader.

- Calculate percentage inhibition relative to untreated control biofilms [3] [5].

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) Analysis

Materials:

- LIVE/DEAD BacLight Bacterial Viability Kit (Molecular Probes)

- Confocal laser scanning microscope (e.g., Olympus FluoView FV1000)

- 60x water-immersion objective (60x/1.2 W)

Procedure:

- After this compound treatment, wash biofilms twice with 0.9% NaCl.

- Prepare LIVE/DEAD stain according to manufacturer's instructions.

- Add stain to biofilms and incubate for 20 minutes at room temperature in the dark.

- Gently rinse stained biofilms with 0.9% NaCl.

- Image biofilms using CLSM with appropriate laser settings for SYTO9 (live cells) and propidium iodide (dead cells).

- Acquire images with 512 × 512 resolution from at least four different regions per surface.

- For biofilm thickness determination, analyze at least twenty different regions per surface by determining top and bottom biofilm layers [8].

- Process images using quantitative analysis software (e.g., COMSTAT, PHLIP) to determine biomass volume, substratum coverage, and viability ratios [9].

Application Considerations and Limitations

Formulation Challenges and Serum Effects

The remarkable in vitro potency of this compound must be evaluated in the context of significant serum protein binding that can substantially reduce its effective concentration. Studies demonstrate that the addition of 0.5% bovine serum albumin (BSA) to growth media can increase the MIC of this compound against S. aureus SH1000 from 0.1 μg/mL to 12.5 μg/mL—a 125-fold reduction in apparent activity [1]. Similarly, supplementation with 10% fetal calf serum (FCS) increases the MIC to 21 μg/mL [1]. This pronounced protein-binding effect presents a substantial challenge for systemic administration and underscores the necessity for targeted delivery approaches or chemical modification strategies to mitigate protein binding.

Potential solutions include the development of liposomal formulations, nanoparticle-based delivery systems, or structural analogues with reduced protein affinity. The demonstrated efficacy of this compound against biofilms suggests that localized delivery approaches—such as antibiotic-impregnated medical device coatings, wound dressings, or topical formulations—may represent the most viable near-term application strategies where systemic exposure and associated protein binding can be minimized [2].

Resistance Development and Mechanisms